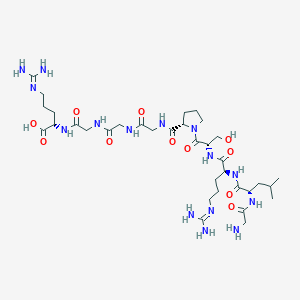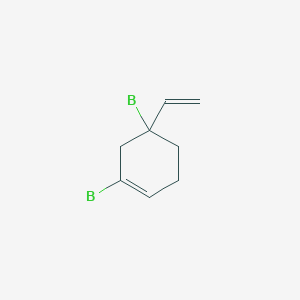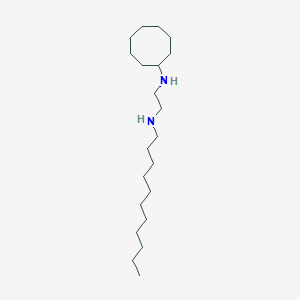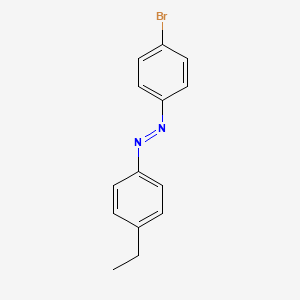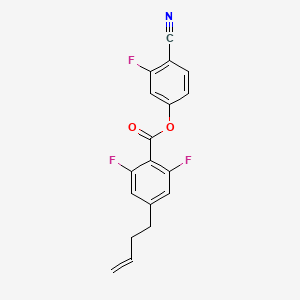
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato es un compuesto orgánico complejo que pertenece a la clase de los benzoatos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato normalmente implica múltiples pasos, incluida la formación de compuestos intermedios. Una ruta sintética común implica los siguientes pasos:
Formación del intermedio 4-Ciano-3-fluorofenil: Este paso implica la reacción de 4-ciano-3-fluorobenzaldehído con un reactivo adecuado, como un reactivo de Grignard, para formar el alcohol correspondiente.
Esterificación: El alcohol intermedio se hace reaccionar entonces con ácido 4-(but-3-en-1-il)-2,6-difluorobenzoico en presencia de un agente deshidratante, como cloruro de tionilo o diciclohexilcarbodiimida (DCC), para formar el enlace éster.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio (LiAlH4) pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden tener lugar en los grupos ciano o fluorofenilo, dando lugar a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Nucleófilos como aminas, tioles o haluros
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcoholes
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se investiga por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. La presencia de grupos ciano y fluorofenilo puede mejorar su afinidad de unión y especificidad hacia determinadas dianas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato
- 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-diclorobenzoato
- 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-dibromobenzoato
Singularidad
La singularidad de 4-Ciano-3-fluorofenil 4-(but-3-en-1-il)-2,6-difluorobenzoato reside en su combinación específica de grupos funcionales, que le confiere propiedades químicas y físicas distintas. La presencia de múltiples átomos de flúor puede mejorar su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
225240-47-1 |
|---|---|
Fórmula molecular |
C18H12F3NO2 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 4-but-3-enyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C18H12F3NO2/c1-2-3-4-11-7-15(20)17(16(21)8-11)18(23)24-13-6-5-12(10-22)14(19)9-13/h2,5-9H,1,3-4H2 |
Clave InChI |
KHYUTGNFGMKOLO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C=C2)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
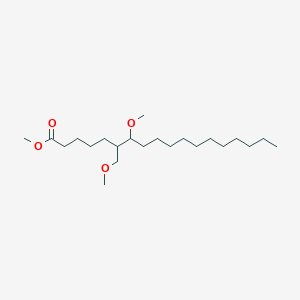
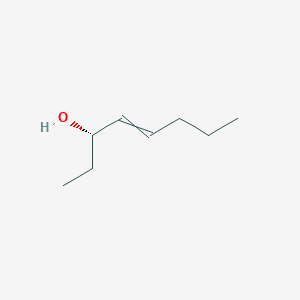
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
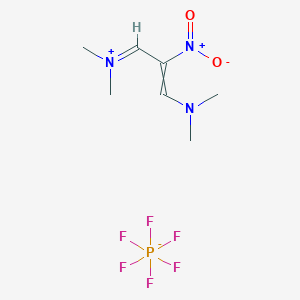
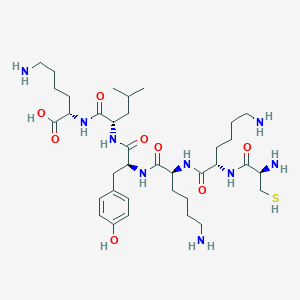

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
